molecular formula C16H17N3O B151701 Isolysergic acid amide CAS No. 2889-26-1

Isolysergic acid amide

Cat. No. B151701
CAS RN: 2889-26-1
M. Wt: 267.33 g/mol
InChI Key: GENAHGKEFJLNJB-IINYFYTJSA-N
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Description

Isolysergic acid amide, also known as ergine, d-lysergic acid amide, d-lysergamide, and LSA, is a naturally-occurring psychedelic substance of the lysergamide class . It is an ergot alkaloid and the main psychoactive constituent of morning glory seeds . The molecular formula of Isolysergic acid amide is C16H17N3O .


Synthesis Analysis

The synthesis of Isolysergic acid amide involves the conversion of lysergic acid and/or isolysergic acid amides, in the presence of an inorganic or organic acid, into the natural lysergic acid ester . Ergot alkaloids are indole compounds that are biosynthetically derived from L-tryptophan .


Molecular Structure Analysis

Isolysergic acid amide has a molecular formula of C16H17N3O, an average mass of 267.326 Da, and a monoisotopic mass of 267.137177 Da . It has two stereogenic centers at carbons 5 and 8 .


Chemical Reactions Analysis

Amidation reactions involving common coupling reagents have been evaluated with a view to identifying suitable replacements for dichloromethane and N, N -dimethylformamide . The dried extract containing iso-LSD was dissolved in 100 μL of 0.5 mol/L ethanolic sodium ethoxide .


Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .

Scientific Research Applications

Prolyl Oligopeptidase Inhibition

Isophthalic acid bis(l-prolyl-pyrrolidine) amide, a derivative related to isolysergic acid amide, has been identified as a potent inhibitor of prolyl oligopeptidase, an enzyme implicated in various neurological disorders. Structural modifications to this compound have aimed to improve its potential as a brain-targeted therapeutic by increasing its lipophilicity. This research is crucial for developing new treatments for neurological conditions (Wallén et al., 2003).

Synthesis and Utility in Organic Chemistry

Amide compounds, which include derivatives of isolysergic acid amide, are integral in synthetic organic chemistry due to their widespread use in pharmaceuticals, polymers, and other industrial materials. Research has focused on developing environmentally friendly and efficient methods for synthesizing amides, highlighting the importance of these compounds in various applications (García-Álvarez et al., 2013; Shiri et al., 2020; Lundberg et al., 2014).

Isomerization and Bioisosterism

The isomerization of amides, including those related to isolysergic acid amide, is a significant area of study due to its implications in biological systems and synthetic applications. Understanding the mechanisms behind amide isomerization can lead to the development of novel synthetic routes and pharmaceuticals (Cox & Lectka, 2000; Sun et al., 2019; Sui et al., 2007).

Advances in Amide Bond Synthesis

Research into the synthesis of the amide bond, a fundamental linkage in organic chemistry, has led to the development of new, more efficient methods. These advances are crucial for the synthesis of therapeutic peptides and modified proteins, highlighting the importance of amide chemistry in drug development and biochemistry (Pattabiraman & Bode, 2011; Wu et al., 2010; Kumari et al., 2020).

Applications in Material Science and Catalysis

Research has also explored the utilization of amide functionalities in the development of novel materials and catalysts. These studies demonstrate the versatility of amide compounds, including those related to isolysergic acid amide, in creating advanced materials with specific properties and functions (Böhm & Exner, 2003; Živec et al., 2009; Kreye et al., 2007).

Future Directions

Several Aspergillus species, representing a different family of fungi, also produce lysergic acid derivatives and that the ability to put lysergic acid into its amide forms evolved independently in the two lineages of fungi . The LAH-producing Aspergillus species may be useful for the study and production of these pharmaceutically important compounds .

properties

IUPAC Name

(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-5,7,10,14,18H,6,8H2,1H3,(H2,17,20)/t10-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENAHGKEFJLNJB-IINYFYTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183082
Record name Isolysergic acid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isolysergic acid amide

CAS RN

2889-26-1
Record name Isolysergic acid amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002889261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isolysergic acid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOLYSERGIC ACID AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90DGH6Y8E9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
T Niwaguchi, T Inoue - Journal of Chromatography A, 1969 - Elsevier
… separalzion of lysergic acid amide and isolysergic acid amide in Morning Glory seeds Lysergic acid amide (LAA), isolysergic acid amide (isoLAA), elymoclavine and lysergol have been …
Number of citations: 16 www.sciencedirect.com
K Genest - Journal of Chromatography A, 1965 - Elsevier
A new method for the determination of lysergic acid amide, clavine alkaloids and isolysergic acid amide in extracts of morning glory seeds is described. The method is based on direct …
Number of citations: 66 www.sciencedirect.com
CO Miles, GA Lane, ME di Menna… - Journal of Agricultural …, 1996 - ACS Publications
… minor peaks coeluted with ergonovinine (4) and isolysergic acid amide (3), the C-8 epimers … only the identities of ergonovinine and isolysergic acid amide in the extracts but also those …
Number of citations: 141 pubs.acs.org
WL GARBRECHT - The Journal of Organic Chemistry, 1959 - ACS Publications
… The crystallization mother liquor contained mainly the acid maleate of the isolysergic acid amide, ergonovinine. After removing the solvent under reduced pressure, the residue w’as …
Number of citations: 51 pubs.acs.org
MD Miller - Journal of the Association of Official Analytical …, 1970 - academic.oup.com
… Lysergic acid amide and isolysergic acid amide have been extracted and isolated from the seed of Hawaiian baby wood rose. The ergoline alkaloids were identified by TLC …
Number of citations: 28 academic.oup.com
RJ Petroski, RG Powell, K Clay - Natural toxins, 1992 - Wiley Online Library
… In this paper we report isolation of lysergic acid amide, isolysergic acid amide, 8-hydroxylysergic acid amide, ergonovine, chanoclavine-I, and N-formylloline from a methanolic extract of …
Number of citations: 125 onlinelibrary.wiley.com
A Hofmann, H Tscherter - Experientia, 1960 - Springer
… Three of the components could be crystallized and identified, ie ergine (isolysergic acid amide), isoergine (Lysergic acid amide) and chanoclavin. The same alkaloids were found in the …
Number of citations: 116 link.springer.com
E Eich, D Eichberg, WEG Müller - Biochemical pharmacology, 1984 - Elsevier
… Lysergic acid amide and isolysergic acid amide were isolated from submerged cultures of Cluviceps paspali, strain P3, originally collected near Rome (Italy) [17]. Agroclavine was …
Number of citations: 39 www.sciencedirect.com
K Genest - Journal of Pharmaceutical Sciences, 1966 - Elsevier
… Their content of total alkaloids, lysergic acid amide, isolysergic acid amide, and clavine alkaloids was determined. The alkaloid values were highest (about 0.1 per cent of dry seed) …
Number of citations: 17 www.sciencedirect.com
JM Chao, AH Der Marderosian - Journal of Pharmaceutical Sciences, 1973 - Elsevier
… Only two compounds-uiz., ergine (lysergic acid amide) and isoergine (isolysergic acid amide), have been identified in A. nervosa, by Hylin and Watson (7) using TLC. Recently these …
Number of citations: 68 www.sciencedirect.com

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